Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C₁₁H₉Cl₂NO₂ and a molecular weight of 258.10 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which includes an imidazo[1,2-a]pyridine ring system substituted with chlorine atoms at positions 3 and 6 and an ethyl ester group at position 2 .
Biochemical Analysis
Biochemical Properties
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. These threshold effects are crucial for determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit or activate enzymes involved in energy production, leading to changes in cellular energy levels. Additionally, this compound can affect the synthesis and degradation of specific metabolites, altering the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. This localization can influence its activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by chlorination at the 3 and 6 positions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) in ether solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction Products: Alcohols or amines depending on the reduction conditions.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate is utilized in various scientific research applications, including:
Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Employed in studies to understand its effects on biological systems and potential therapeutic applications.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-3-imidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a single chlorine substitution.
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate: Another similar compound with a single chlorine substitution.
Indole Derivatives: Compounds with an indole ring system that exhibit similar biological activities.
The uniqueness of this compound lies in its dual chlorine substitutions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVWUQQWDKOQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396398 | |
Record name | ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478040-91-4 | |
Record name | ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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